Cas no 1804713-75-4 (Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate
-
- インチ: 1S/C10H9F5N2O3/c1-19-9(18)5-4(2-16)3-17-6(8(11)12)7(5)20-10(13,14)15/h3,8H,2,16H2,1H3
- InChIKey: POMGLDLHLJNACO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(=O)OC)C(=CN=1)CN)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 74.4
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029080822-1g |
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate |
1804713-75-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804713-75-4): A Comprehensive Overview
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1804713-75-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The unique structural features of this molecule, including the presence of multiple fluorinated substituents and an amine functional group, contribute to its intriguing chemical and biological properties.
The< strong>5-(aminomethyl) moiety in the molecular structure of Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate introduces a reactive amine group, which can participate in various chemical reactions such as condensation, coupling, and nucleophilic substitution. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The< strong>2-(difluoromethyl) and< strong>3-(trifluoromethoxy) substituents further enhance the compound's reactivity and stability, making it an attractive candidate for further functionalization and derivatization.
In recent years, there has been a growing interest in fluorinated pyridines due to their ability to modulate metabolic pathways and improve pharmacokinetic profiles of drug candidates. The< strong>difluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, while the< strong>trifluoromethoxy group can influence solubility and bioavailability. These properties have made fluorinated pyridines valuable scaffolds in medicinal chemistry.
The< strong>Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate molecule has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas is its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in cancer therapy. The amine group in this compound can be readily modified to form peptidomimetics or other kinase inhibitors, which have shown significant promise in preclinical studies.
Recent advancements in computational chemistry have also highlighted the< strong>Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate as a potential scaffold for developing novel antiviral agents. The presence of multiple fluorinated substituents enhances the compound's ability to interact with viral proteases and polymerases, thereby inhibiting viral replication. Several computational studies have demonstrated that this compound can be modified to develop potent inhibitors against various viruses, including HIV and influenza.
The< strong>Molecular diversity offered by this compound makes it a versatile building block for drug discovery efforts. Its ability to undergo various chemical transformations allows chemists to explore a wide range of structural modifications, leading to the identification of novel lead compounds with improved pharmacological properties. The< strong>Multifunctional nature of this molecule also makes it an attractive candidate for combinatorial chemistry approaches, where libraries of related compounds can be rapidly synthesized and screened for biological activity.
In addition to its pharmaceutical applications, Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate has potential uses in materials science and agrochemicals. The unique electronic properties of fluorinated pyridines make them suitable candidates for organic semiconductors and liquid crystals. Furthermore, their ability to interact with biological targets suggests that they could be developed into novel pesticides or herbicides that target specific enzymes or receptors in plants or pests.
The synthesis of< strong>Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.
The< strong>CAS No. 1804713-75-4 provides a unique identifier for this compound, ensuring accurate tracking and documentation throughout its lifecycle from synthesis to application. This standardized numbering system is essential for regulatory compliance and ensures that researchers worldwide can easily reference and replicate experiments involving this molecule.
In conclusion, Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents and functional materials. As research continues to uncover new applications for fluorinated pyridines, compounds like Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate will undoubtedly play a crucial role in advancing scientific discovery.
1804713-75-4 (Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品
- 1366818-32-7(4-(2,6-dimethoxyphenyl)pyrrolidin-2-one)
- 907178-51-2(1H-Pyrazole-3-carboxylic acid, 5-(2,4-dichlorophenyl)-1-methyl-, ethylester)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)
- 2229651-14-1(4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)
- 2228737-25-3(1-(Cyclopentylmethyl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1500018-21-2(3-(4-bromo-3-chlorophenyl)propan-1-amine)
- 1443351-35-6(METHYL 5-(3,5-DIFLUOROPHENYL)-5-OXOPENTANOATE)
- 2228667-44-3(tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)
- 2176271-03-5(3-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-1-(4-methoxyphenyl)methylurea)
- 1824462-50-1(tert-butyl N,N-bis(2-hydroxybutyl)carbamate)




